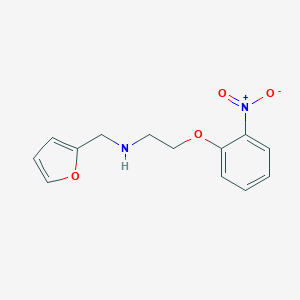

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

Overview

Description

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine: is an organic compound that features a furan ring, a nitrophenoxy group, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine typically involves the following steps:

Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.

Attachment of the nitrophenoxy group: The nitrophenoxy group can be introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with an appropriate halogenated ethanamine.

Final assembly: The furan-2-ylmethyl group is then coupled with the nitrophenoxy-ethanamine intermediate under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under specific conditions to form oxygenated derivatives.

Mechanistic Insights :

- FeCl₃ facilitates electrophilic substitution, leading to ring-opening and subsequent oxidation .

- Silica sulfuric acid promotes cyclization via acid-catalyzed dehydration, forming furanones .

Reduction Reactions

The nitro group (-NO₂) is reduced to an amine (-NH₂) under reductive conditions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 atm H₂ | N-(furan-2-ylmethyl)-2-(2-aminophenoxy)ethanamine | |

| LiAlH₄ | Dry THF, 0°C → reflux | Amine derivative with residual furan integrity |

Key Observations :

- Catalytic hydrogenation preserves the furan ring while selectively reducing the nitro group .

- LiAlH₄ may partially reduce the furan ring if conditions are not tightly controlled .

Substitution Reactions

The ethanamine chain participates in nucleophilic substitution (SN2) and acylation.

Notable Outcomes :

- Alkylation at the amine site enhances solubility in polar aprotic solvents .

- Acylation modifies biological activity by altering hydrogen-bonding capacity .

Electrophilic Aromatic Substitution (Furan Ring)

The furan ring undergoes electrophilic substitution at the α-position (C-3 or C-5).

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 minutes | 3-Nitro-furan derivative | |

| Br₂/FeBr₃ | DCM, 25°C, 2 hours | 3-Bromo-furan derivative |

Regioselectivity :

Multicomponent Reactions

The compound participates in one-pot syntheses due to its amine and aromatic functionalities.

| Components | Catalyst | Product | Source |

|---|---|---|---|

| Aldehyde, isocyanide | Silica sulfuric acid | 2-Iminothiazoline derivatives |

Applications :

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Transforming the furan ring into furanones or other derivatives.

- Reduction: Converting the nitro group into an amine.

- Substitution Reactions: The ethanamine chain can undergo nucleophilic substitutions.

Biology

The compound's derivatives may exhibit potential as bioactive compounds, particularly in:

- Enzyme Inhibition: It may interact with enzyme active sites, blocking substrate access.

- Receptor Modulation: Its structural components allow for interactions with various biological receptors.

Medicine

Research into this compound focuses on its potential as:

- A pharmaceutical intermediate in drug synthesis.

- A lead compound for developing new therapeutic agents, particularly those targeting cancer due to its nitrogen heterocycle structure, which is known for DNA interaction.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Potential enzyme inhibitor | Drug development, synthetic chemistry |

| N-(furan-2-ylmethyl)-2-(2-amino phenoxy)ethanamine | Similar structure with amino group | Antimicrobial properties | Pharmaceutical research |

| N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)ethanamine | Similar structure with hydroxyl group | Antioxidant activity | Material science |

Case Studies

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential use in treating metabolic disorders.

- Drug Development : A study exploring the synthesis of nitrogen heterocycles highlighted the role of compounds like this compound in developing new anticancer agents. The unique structural features allow for targeted modifications that enhance biological activity.

- Material Science Applications : The compound has been investigated for its potential use in developing new materials due to its chemical reactivity and stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-(2-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.

N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is unique due to the presence of both a furan ring and a nitrophenoxy group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan ring and a nitrophenoxy group. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₄, with an average mass of approximately 262.265 g/mol. The presence of both the furan moiety and nitro group contributes to its potential reactivity and biological activity, making it a compelling subject for research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction reactions, while the furan ring can participate in electrophilic aromatic substitutions. Additionally, the amine group may act as a nucleophile in various reactions, including Mannich reactions, which are significant in synthesizing diverse nitrogen-containing compounds.

Potential Biological Targets

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site and blocking substrate access.

- Receptor Modulation : It could also function as a modulator of specific receptors within biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Properties : Studies have shown that derivatives of furan compounds possess antibacterial activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Nitro compounds are often evaluated for their cytotoxic effects against cancer cell lines. This compound may exhibit similar properties due to its structural features.

Antibacterial Activity

A study evaluating the antimicrobial activity of various furan derivatives found that compounds with nitro groups displayed significant inhibition against Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the effectiveness, revealing notable inhibition zones for certain derivatives .

Anticancer Activity

In vitro studies have demonstrated that certain furan-based compounds show promising results against various cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values in the micromolar range against breast (MCF-7) and cervical (HeLa) cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(furan-2-yl)methylamine | Contains furan ring | Lacks nitro group |

| 4-nitrophenol | Simple phenolic structure | No furan component |

| N-(furan-3-ylmethyl)-2-aminoethanol | Similar amine structure | Different functional groups |

The uniqueness of this compound lies in the combination of its furan ring with a nitrophenoxy substituent and an ethanamine backbone, which may enhance its biological activity compared to simpler analogs.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11/h1-6,8,14H,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKHYNYEPTYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366144 | |

| Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91807-47-5 | |

| Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.